Quaternium 18-hectorite

Overview

Description

Quaternium 18-hectorite is a quaternary ammonium compound that is widely used in the cosmetics and personal care industry. It is a modified clay mineral, specifically a hectorite, which has been treated with quaternium-18. This compound is known for its excellent suspending and thickening properties, making it a valuable ingredient in various formulations such as creams, lotions, and other cosmetic products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quaternium 18-hectorite is synthesized by reacting hectorite clay with quaternium-18. The process involves the ion-exchange reaction where the naturally occurring cations in the hectorite clay are replaced with quaternium-18 cations. This reaction typically occurs in an aqueous medium under controlled pH and temperature conditions to ensure optimal ion exchange and product stability .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale mixing of hectorite clay with a quaternium-18 solution. The mixture is then subjected to mechanical stirring and heating to facilitate the ion-exchange process. After the reaction is complete, the product is filtered, washed, and dried to obtain the final this compound powder .

Chemical Reactions Analysis

Types of Reactions: Quaternium 18-hectorite primarily undergoes ion-exchange reactions due to the presence of quaternary ammonium groups. It does not typically participate in oxidation or reduction reactions under normal conditions.

Common Reagents and Conditions: The ion-exchange reactions involving this compound usually require aqueous solutions of quaternary ammonium salts and controlled pH conditions. The reaction is facilitated by mechanical stirring and heating to ensure complete ion exchange .

Major Products Formed: The primary product formed from the ion-exchange reaction is this compound itself. There are no significant by-products formed during this process .

Scientific Research Applications

Quaternium 18-hectorite has a wide range of applications in scientific research and industry:

Cosmetics and Personal Care: It is used as a suspending agent, thickener, and stabilizer in various cosmetic formulations such as creams, lotions, and makeup products.

Pharmaceuticals: It is used in topical formulations to enhance the stability and texture of the product.

Industrial Applications: this compound is used in the formulation of paints, coatings, and adhesives to improve their rheological properties.

Mechanism of Action

Quaternium 18-hectorite exerts its effects primarily through its ability to modify the rheological properties of formulations. The quaternary ammonium groups in the compound interact with other components in the formulation, leading to improved suspension, thickening, and stabilization. The molecular targets and pathways involved include the interaction with negatively charged particles and molecules, which helps in maintaining the stability and consistency of the product .

Comparison with Similar Compounds

Stearalkonium Hectorite: Another quaternary ammonium-modified clay used in cosmetics for similar purposes.

Disteardimonium Hectorite: Used as a suspending agent and thickener in various formulations.

Dihydrogenated Tallow Benzylmonium Hectorite: Used in cosmetics and personal care products for its rheological properties.

Uniqueness: Quaternium 18-hectorite is unique due to its specific ion-exchange properties and the presence of quaternium-18, which provides superior thickening and suspending capabilities compared to other similar compounds. Its ability to enhance the stability and texture of formulations makes it a preferred choice in the cosmetics and personal care industry .

Properties

IUPAC Name |

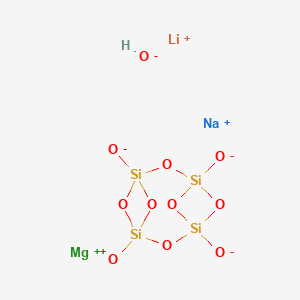

lithium;magnesium;sodium;1,3,5,7-tetraoxido-2,4,6,8,9,10-hexaoxa-1,3,5,7-tetrasilatricyclo[5.1.1.13,5]decane;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.Mg.Na.O10Si4.H2O/c;;;1-11-5-12(2,6-11)10-14(4)7-13(3,8-14)9-11;/h;;;;1H2/q+1;+2;+1;-4;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTHHIHNJMQBBK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[OH-].[O-][Si]12O[Si](O1)(O[Si]3(O[Si](O3)(O2)[O-])[O-])[O-].[Na+].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HLiMgNaO11Si4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027430 | |

| Record name | Quaternium 18-hectorite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12001-31-9 | |

| Record name | Quaternium-18 hectorite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012001319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quaternium 18-hectorite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bentone 38 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(6-ethoxy-2-naphthyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173040.png)

![1-[(4-butoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173044.png)

![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173046.png)

![1-[(4-chloro-3-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173050.png)

![1-[(3,4-dichlorophenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173053.png)

![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173056.png)